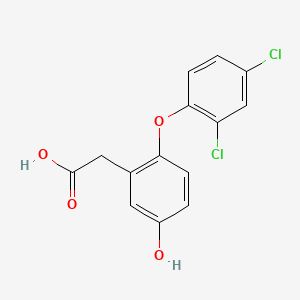
5-Hydroxyfenclofenac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyfenclofenac, also known as this compound, is a useful research compound. Its molecular formula is C14H10Cl2O4 and its molecular weight is 313.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
5-Hydroxyfenclofenac is characterized by its chemical structure, which includes two chlorine atoms and a phenolic group. Its molecular formula is C14H10Cl2O4 . The compound exhibits anti-inflammatory properties similar to its parent compound, fenclofenac, by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain .
Anti-inflammatory Effects
Research indicates that this compound retains anti-inflammatory activity, making it a candidate for treating conditions such as rheumatoid arthritis. Studies have shown that its pharmacokinetic profile can influence clinical responses in patients . The relationship between plasma concentration and clinical response suggests that understanding individual variability in drug metabolism could optimize treatment regimens .
Hepatotoxicity Studies
A significant area of research involves the hepatotoxic effects associated with diclofenac and its metabolites, including this compound. Studies have demonstrated that covalent binding of reactive metabolites to hepatic tissues may contribute to idiosyncratic hepatotoxicity observed with diclofenac . This highlights the importance of monitoring liver function in patients receiving treatments involving these compounds.
Case Study 1: Rheumatoid Arthritis Treatment
In a controlled study involving patients with rheumatoid arthritis, researchers administered varying doses of fenclofenac and monitored the plasma concentrations of this compound. The findings indicated that higher plasma levels correlated with improved clinical outcomes, suggesting a dose-dependent effect on symptom relief .
Case Study 2: Hepatic Injury Models
Another study utilized a rat model to investigate the effects of this compound on liver injury induced by lipopolysaccharide. The results showed increased adduct formation between this compound and hepatic tissues under conditions of oxidative stress, indicating a potential mechanism for drug-induced liver injury .
Data Tables
The following table summarizes key findings from studies on this compound:
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Higher plasma concentrations linked to improved symptoms | Supports dose optimization in rheumatoid arthritis treatment |
| Study 2 | Investigate hepatotoxicity mechanisms | Increased adduct formation in hepatic tissues under stress | Highlights risks associated with reactive metabolites |
Eigenschaften
CAS-Nummer |
77182-38-8 |
|---|---|
Molekularformel |
C14H10Cl2O4 |
Molekulargewicht |
313.1 g/mol |
IUPAC-Name |
2-[2-(2,4-dichlorophenoxy)-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-9-1-3-13(11(16)7-9)20-12-4-2-10(17)5-8(12)6-14(18)19/h1-5,7,17H,6H2,(H,18,19) |
InChI-Schlüssel |
BVEJJWHZLOVUCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
77182-38-8 |
Synonyme |
5-hydroxyfenclofenac |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















